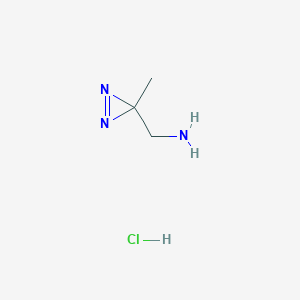
1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
Overview
Description
1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride, also known as CHE, is an organic compound with a wide range of scientific research applications. CHE is a white crystalline powder that is used in chemical synthesis and as a pharmaceutical intermediate. It has been studied for its biochemical and physiological effects, and its potential to be used in a variety of laboratory experiments.
Scientific Research Applications
Agricultural Chemical Research
1,2,4-Oxadiazole derivatives, including the compound , have shown promise in agricultural chemical research. They exhibit a broad spectrum of biological activities that can be harnessed to develop efficient and low-risk chemical pesticides . Specifically, these compounds have demonstrated moderate nematocidal activity against plant-parasitic nematodes and anti-fungal activity against pathogens like Rhizoctonia solani . This suggests potential use in creating novel molecules with agricultural benefits.
Antibacterial Agent Development
The oxadiazole ring, present in the compound, has been identified as an important pharmacophore in the design of new antibacterial agents . Certain derivatives have shown strong antibacterial effects on Xanthomonas oryzae, which causes diseases in rice plants . The compound’s structure could serve as a template for discovering new antibacterial agents with applications in crop protection.
Pharmaceutical Research
Oxadiazoles, including the cyclohexyl variant, are known to be bioisosteres of amides but with better hydrolytic and metabolic stability . This makes them valuable in pharmaceutical research for creating novel drug molecules. Their stability properties can lead to the development of drugs with improved efficacy and longer shelf-life.
Material Science
The intrinsic properties of oxadiazoles make them suitable for various applications in material science. They can be used as high-energy core molecules due to their favorable oxygen balance and positive heat of formation . This could lead to the development of new materials with specific energetic behaviors.
Energetic Materials Synthesis
The high positive enthalpy of formation and density of oxadiazole derivatives, such as the compound , have made them popular in the synthesis of high-energy and explosive materials . This application is particularly relevant in the fields of defense and aerospace.
Medicinal Chemistry
In medicinal chemistry, oxadiazole derivatives are explored for their wide range of biological activities, including anticancer, anticonvulsant, and antidiabetic properties . The compound’s structure could be utilized in the synthesis of new therapeutic agents, potentially leading to breakthroughs in treating various diseases.
properties
IUPAC Name |
1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.ClH/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8;/h7-8H,2-6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBPWVCETJNHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2CCCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1426232.png)